1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C21H22N2O3. This compound features a unique structure that includes a naphthalene ring, an oxazole ring, and a piperidine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the naphthalene moiety. The final step involves the attachment of the piperidine ring and the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
Comparison: 1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22N2O3/c1-14-19(13-23-11-9-16(10-12-23)21(24)25)22-20(26-14)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16H,9-13H2,1H3,(H,24,25) |
InChI Key |
DPADXMCSNYQSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CN4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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